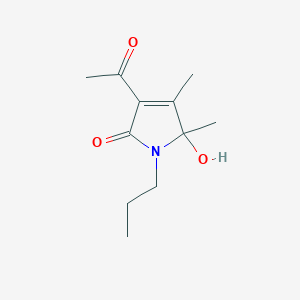
Pactimibe
Vue d'ensemble
Description
Pactimibe est une petite molécule qui a été étudiée pour ses effets thérapeutiques potentiels, en particulier dans le traitement de l'athérosclérose et de la maladie coronarienne . This compound agit comme un inhibiteur de l'acyl-coenzyme A : cholestérol acyltransférase (ACAT), une enzyme impliquée dans l'estérification du cholestérol .
Applications De Recherche Scientifique
Mécanisme D'action
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Pactimibe peut être synthétisé par une série de réactions chimiques impliquant la formation d'une structure cyclique d'indoline. La voie de synthèse implique généralement les étapes suivantes :
Formation du cycle indoline : Le cycle indoline est synthétisé en faisant réagir un dérivé d'aniline approprié avec un aldéhyde approprié en conditions acides.
Introduction de groupes fonctionnels : Divers groupes fonctionnels, tels que les groupes carboxymethyl et diméthylpropanoyl, sont introduits dans le cycle indoline par des réactions telles que l'alkylation et l'acylation.
Assemblage final : Le composé final est assemblé en reliant le cycle indoline fonctionnalisé à une chaîne octyle par la formation d'une liaison amide.
Méthodes de production industrielle
La production industrielle de this compound implique la mise à l'échelle de la voie de synthèse décrite ci-dessus. Le processus est optimisé pour un rendement et une pureté élevés, et implique des mesures rigoureuses de contrôle de la qualité pour garantir la cohérence du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Pactimibe subit plusieurs types de réactions chimiques, notamment :
Oxydation : This compound peut être oxydé pour former divers métabolites, dont le R-125528.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le cycle indoline.
Substitution : Les réactions de substitution peuvent introduire différents substituants dans le cycle indoline ou la chaîne octyle.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogénoalcanes et les chlorures d'acyle.
Principaux produits formés
Les principaux produits formés par ces réactions comprennent divers métabolites oxydés et réduits, ainsi que des dérivés substitués de this compound .
Applications de la recherche scientifique
Mécanisme d'action
This compound exerce ses effets en inhibant l'enzyme acyl-coenzyme A : cholestérol acyltransférase (ACAT). Cette inhibition réduit l'estérification du cholestérol, conduisant à une diminution de la formation d'esters de cholestérol. Par conséquent, il y a une réduction de l'accumulation de cholestérol dans les macrophages et les plaques athéroscléreuses . Les cibles moléculaires de this compound comprennent l'ACAT-1 et l'ACAT-2, qui sont impliquées dans le métabolisme du cholestérol dans différents tissus .
Comparaison Avec Des Composés Similaires
Pactimibe est comparé à d'autres inhibiteurs de l'ACAT, tels que l'avasimibe et le K-604 . Bien que tous ces composés inhibent l'ACAT, this compound est unique dans ses caractéristiques structurelles et ses effets spécifiques sur le métabolisme du cholestérol. Des composés similaires comprennent :
Avasimibe : Un autre inhibiteur de l'ACAT avec une structure chimique et un profil pharmacocinétique différents.
L'unicité de this compound réside dans son inhibition équilibrée de l'ACAT-1 et de l'ACAT-2, ce qui en fait un composé polyvalent pour étudier le métabolisme du cholestérol et les maladies associées .
Propriétés
IUPAC Name |
2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N2O3/c1-7-8-9-10-11-12-14-27-15-13-19-17(2)20(16-21(28)29)18(3)22(23(19)27)26-24(30)25(4,5)6/h7-16H2,1-6H3,(H,26,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIIZHHIOHVWJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1CCC2=C(C(=C(C(=C21)NC(=O)C(C)(C)C)C)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172315 | |
| Record name | Pactimibe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189198-30-9 | |
| Record name | Pactimibe [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189198309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pactimibe | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12971 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pactimibe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PACTIMIBE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D874R9PZ9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




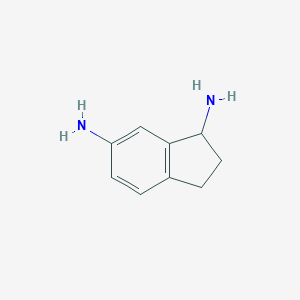
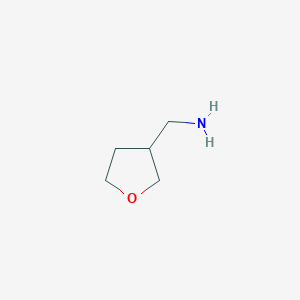
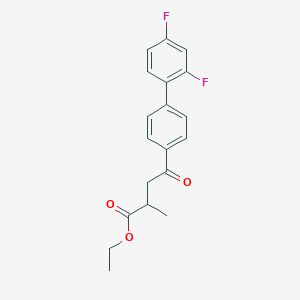


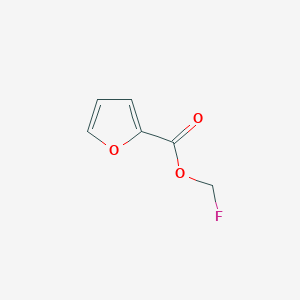

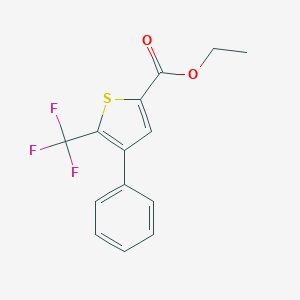
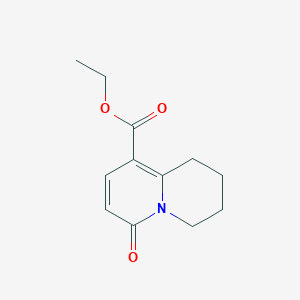
![4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride](/img/structure/B69728.png)
